molecular formula C23H23FN4O4 B2640955 N-(5-acetamido-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946321-76-2

N-(5-acetamido-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2640955
CAS RN: 946321-76-2
M. Wt: 438.459
InChI Key: QRRJEMXNFBZZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetamido-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C23H23FN4O4 and its molecular weight is 438.459. The purity is usually 95%.
BenchChem offers high-quality N-(5-acetamido-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-acetamido-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolite Analysis and Identification

  • The compound, as part of the acetaminophen metabolism, has been identified in high-resolution anion-exchange separation of urinary samples, showing the presence of its metabolites, including 2-methoxyacetaminophen and its conjugates, in serum and urine after ingestion, providing insights into drug metabolism and excretion patterns (Mrochek et al., 1974).

Receptor Binding and Neurological Studies

  • Studies have utilized derivatives of this compound for quantitative imaging of 5-HT(1A) receptors, offering a method for the imaging of these receptors in healthy volunteers, indicating the potential for exploring neurological conditions and receptor distribution in the human brain (Passchier et al., 2000).

Exploration of Anti-inflammatory Properties

  • The compound has been evaluated for its anti-inflammatory properties. Studies comparing tablet and capsule formulations of related compounds indicate its potential application in treating inflammatory conditions, offering insights into its pharmacokinetic parameters and bioequivalence (Annunziato & di Renzo, 1993).

Investigations in Psychiatry and Neurology

  • Studies involving similar compounds have been conducted to understand the occupancy of 5-HT(1A) receptors, relevant in the pathophysiology and treatment of anxiety and depression, showing that such compounds can achieve high occupancy of these receptors in the human brain with minimal acute side effects, underlining their potential therapeutic applications (Rabiner et al., 2002).

Pain Model Development

  • Related compounds have been utilized in creating specific pain models, such as the TRPA1-specific pain model, which is vital for understanding the sensation generated by isolated TRPA1 activation and for validating new TRPA1 antagonists concerning target engagement, paving the way for novel therapeutic approaches in pain management (Heber et al., 2019).

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c1-15(29)25-18-9-11-21(32-2)20(14-18)26-22(30)4-3-13-28-23(31)12-10-19(27-28)16-5-7-17(24)8-6-16/h5-12,14H,3-4,13H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRJEMXNFBZZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

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